molecular formula C21H27ClN2O4 B056679 (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride CAS No. 114331-06-5

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No. B056679
M. Wt: 406.9 g/mol
InChI Key: XHBTZNKKLKICJY-FYZYNONXSA-N
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Description

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of L-lysine and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This compound binds to the enzyme through the formation of a peptide bond, which results in the inhibition of the enzyme's activity.

Biochemical And Physiological Effects

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in blood coagulation, such as thrombin and factor Xa. This compound has also been found to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, such as matrix metalloproteinases.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride in lab experiments include its high potency and specificity towards various enzymes. This compound can be used in the development of enzyme inhibitors and biosensors. However, the limitations of using this compound include its high cost and the requirement for specialized equipment and expertise for its synthesis.

Future Directions

In the future, (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride could be used in the development of new drugs and therapeutic agents. This compound could also be used in the development of biosensors for the detection of specific enzymes and proteins. Additionally, future research could focus on the optimization of the synthesis method for this compound to reduce its cost and increase its availability for scientific research.

Synthesis Methods

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can be synthesized through the reaction of L-lysine with benzyl chloroformate and benzylamine. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. This compound has been found to be a potent inhibitor of various enzymes, including trypsin, chymotrypsin, and thrombin. It has also been used as a substrate for the development of biosensors and in the synthesis of peptide-based drugs.

properties

IUPAC Name

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBTZNKKLKICJY-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

CAS RN

6366-70-7
Record name L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6366-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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